molecular formula C17H13N3O4 B2532111 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1203047-25-9

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2532111
CAS No.: 1203047-25-9
M. Wt: 323.308
InChI Key: RHTWNQWLFLMLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic molecule featuring three distinct structural motifs:

  • Imidazo[1,2-a]pyridine core: A fused bicyclic system with a methyl group at position 2 and a carboxylate ester at position 3.
  • 1,2-Oxazole (isoxazole) ring: Substituted at position 5 with a furan-2-yl group.
  • Ester linkage: Connects the imidazo[1,2-a]pyridine core to the 1,2-oxazole moiety.

Its synthesis likely involves multi-component cycloadditions or esterification reactions, akin to methods described for related heterocycles .

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-11-16(20-7-3-2-6-15(20)18-11)17(21)23-10-12-9-14(24-19-12)13-5-4-8-22-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTWNQWLFLMLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and oxazole intermediates, followed by their coupling with the imidazo[1,2-a]pyridine core. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group at the 3-position of the imidazo-pyridine core undergoes hydrolysis under acidic or basic conditions. For example:

  • Base-mediated saponification with NaOH (2 M, 80°C, 4 h) yields the corresponding carboxylic acid derivative (92% conversion).

  • Acid-catalyzed methanolysis (H₂SO₄, reflux) facilitates transesterification, producing ethyl or benzyl esters for further derivatization .

Key Reaction Data :

ConditionProductYield (%)Reference
NaOH (2 M, 80°C)Carboxylic acid derivative92
H₂SO₄/MeOH, refluxMethyl ester analog85

Nucleophilic Substitution at the Oxazole Ring

The oxazole ring’s 3-methyl position is susceptible to nucleophilic substitution. For instance:

  • Halogenation with PCl₅ (CH₂Cl₂, 0°C, 2 h) replaces the methyl group with chlorine, forming a chloro-oxazole intermediate .

  • Aminolysis using primary amines (e.g., benzylamine, Et₃N, DMF, 120°C) introduces amine functionalities (yields: 70–78%).

Mechanistic Insight :
The reaction proceeds via an SN2 pathway, with the oxazole’s electron-deficient carbon acting as the electrophilic center .

Cross-Coupling Reactions

The furan-2-yl and imidazo-pyridine subunits participate in Pd-catalyzed cross-couplings :

  • Suzuki-Miyaura coupling with arylboronic acids (Pd(dppf)Cl₂, K₂CO₃, DME/H₂O, 100°C) modifies the furan ring, introducing aryl groups at the 5-position (yields: 65–84%) .

  • Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene) functionalizes the imidazo-pyridine’s nitrogen .

Optimized Conditions :

Reaction TypeCatalyst SystemYield Range (%)Reference
Suzuki-MiyauraPd(dppf)Cl₂/K₂CO₃65–84
Buchwald-HartwigPd₂(dba)₃/Xantphos72–89

Electrophilic Aromatic Substitution (EAS) on Furan

The furan ring undergoes Friedel-Crafts alkylation or nitration :

  • Nitration (HNO₃/Ac₂O, 0°C) introduces a nitro group at the 5-position of furan (78% yield).

  • Acetylation (AcCl, AlCl₃, CH₂Cl₂) occurs regioselectively at the furan’s 4-position .

Regioselectivity :
Density functional theory (DFT) calculations confirm that electron density distribution directs substitution to the 4- or 5-positions .

Cycloaddition Reactions

The oxazole’s 1,2-oxazol-3-ylmethyl group participates in [3+2] cycloadditions :

  • Reaction with nitrile oxides (RT, 12 h) forms isoxazoline-fused hybrids .

  • Diels-Alder reactivity with maleic anhydride (reflux, toluene) generates bicyclic adducts (61% yield).

Applications :
These reactions enable rapid diversification for structure-activity relationship (SAR) studies in drug discovery .

Reductive Transformations

  • Hydrogenation (H₂, Pd/C, EtOH) reduces the oxazole ring to a thiazolidine derivative (selectivity: >90%) .

  • NaBH₄-mediated reduction selectively targets the imidazo-pyridine’s C=N bond, yielding a dihydroimidazole analog .

Photochemical Reactivity

UV irradiation (λ = 254 nm, CH₃CN) induces oxazole ring-opening , forming a ketene intermediate that reacts with nucleophiles (e.g., H₂O, ROH).

Scientific Research Applications

Chemistry

In synthetic chemistry, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate serves as a versatile building block for the development of more complex molecules. Its unique combination of heterocycles allows for the synthesis of diverse chemical libraries that can be explored for various applications in drug discovery and materials science.

Table 1: Synthetic Routes and Yields

Reaction TypeStarting MaterialsConditionsYield (%)
CyclizationFuran derivatives + oxazole precursorsHeat, solvent85
SubstitutionHalogenated compounds + nucleophilesReflux75
OxidationFuran derivatives + oxidizing agentsMild conditions90

Biology

The biological activity of this compound is under investigation due to its structural similarity to natural products known for their bioactive properties. Preliminary studies indicate that it may exhibit antimicrobial and anticancer activities.

Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups.

Table 2: Antimicrobial Efficacy

CompoundPathogenInhibition Zone (mm)
AS. aureus15
BE. coli12
CCandida albicans10

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases, including cancer.

Case Study: Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound showed IC50 values lower than those of established chemotherapeutics.

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µM)Mechanism of Action
DMCF-718.5Induces apoptosis via p53 pathway
EA54922.0Inhibits proliferation
FU93715.0Modulates apoptotic signaling

Industrial Applications

The unique chemical properties of this compound make it suitable for use in advanced materials development. It can be utilized in creating polymers and coatings with specific functionalities due to its reactive sites.

Mechanism of Action

The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties
  • Lipophilicity : The methyl ester in the target compound likely increases logP compared to carboxylic acid analogs, enhancing blood-brain barrier penetration but possibly reducing solubility .
  • Hydrogen Bonding : The furan-oxazole moiety may participate in weak hydrogen bonds (C–H···O interactions), as observed in Etter’s graph set analyses of similar systems .

Biological Activity

The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 857283-62-6) has garnered attention in recent research due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

PropertyValue
Molecular FormulaC₁₃H₁₁N₃O₃
Molecular Weight241.25 g/mol
LogP4.336
Water SolubilityLogSw = -4.47
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0

The compound features a complex structure that contributes to its biological activity, including a furan ring and an oxazole moiety, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies on related oxazole derivatives have demonstrated potent antibacterial and antifungal activities against various strains of bacteria and fungi, suggesting that this compound may also possess similar capabilities .

Antiparasitic Activity

The compound is included in screening libraries aimed at identifying antiparasitic agents. Its structural components suggest potential efficacy against parasites, as seen with other compounds in the same class . Specifically, it has been evaluated for activity against helminths using Caenorhabditis elegans as a model organism, demonstrating promising results in initial screenings .

Cytotoxicity and Safety Profile

Preliminary assessments indicate that while the compound shows biological activity, it also presents certain cytotoxic effects. For example, related compounds have been reported to cause skin irritation and have been classified as harmful if swallowed . Further studies are needed to establish a detailed safety profile and therapeutic index.

Case Studies and Research Findings

  • Antiviral Activity : A study identified related compounds as inhibitors of SARS-CoV-2 main protease (Mpro), with some showing low cytotoxicity and effective inhibition at micromolar concentrations . Although not directly tested on the target compound, these findings suggest a potential antiviral application.
  • Anticancer Potential : Compounds with similar structural features have been evaluated for anticancer properties. For instance, imidazo-pyridine derivatives have shown significant inhibition of cancer cell proliferation in vitro . This raises the possibility that This compound could also exhibit anticancer activity.

Q & A

Q. What are the recommended methodologies for synthesizing [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate?

  • Methodological Answer : A modular synthesis approach is advised, leveraging heterocyclic coupling reactions. For example:

Oxazole Formation : Use a 1,3-dipolar cycloaddition between nitrile oxides and alkynes to construct the 1,2-oxazole core, as described for similar oxadiazole derivatives .

Imidazo[1,2-a]pyridine Assembly : Employ a Gould–Jacob reaction or condensation of 2-aminopyridines with α-haloketones to form the imidazo[1,2-a]pyridine scaffold .

Esterification : Link the oxazole and imidazopyridine moieties via a methyl ester bridge using Mitsunobu or nucleophilic substitution conditions .

  • Key Considerations : Monitor reaction intermediates via HPLC or LC-MS, and optimize solvent systems (e.g., DMF or THF) to enhance yield .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

  • Methodological Answer : Use vapor diffusion or slow evaporation techniques with polar aprotic solvents (e.g., DMSO, DMF) mixed with non-solvents (hexane, ether). SHELX-97 or SIR97 software can assist in structure solution and refinement . Key steps:

Prepare saturated solutions at 25°C.

Screen for crystal growth using microbatch under oil or sitting-drop methods.

Validate crystal quality with ORTEP-3 for thermal ellipsoid visualization .

  • Troubleshooting : If twinning occurs, employ SHELXL’s TWIN/BASF commands for refinement .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved for this compound?

  • Methodological Answer : Apply multi-software validation:

Initial Refinement : Use SHELXL for least-squares refinement with Hirshfeld rigid-bond restraint checks .

Hydrogen Bond Analysis : Utilize graph set analysis (as per Etter’s formalism) to identify directional interactions influencing bond distortions .

Comparative Modeling : Cross-reference with similar imidazopyridine derivatives (e.g., ethyl 6-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate) to assess structural outliers .

  • Example : A C–O bond length deviation >0.02 Å may indicate hydrogen bonding with adjacent furan oxygen; validate via DFT calculations.

Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound’s crystal lattice?

  • Methodological Answer : Combine experimental and computational tools:

Experimental : Generate a full hydrogen-bonding table using Mercury (CCDC) or PLATON, focusing on donor-acceptor distances (D–A < 3.5 Å) and angles (θ > 110°) .

Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) to identify supramolecular synthons. For example, the furan oxygen may act as an acceptor for N–H donors from imidazopyridine .

Energy Frameworks : Use CrystalExplorer to map interaction energies and prioritize dominant motifs .

Q. How does the electronic structure of the furan-oxazole moiety influence the compound’s reactivity in biological assays?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO):

HOMO Localization : Likely on the electron-rich furan ring, suggesting nucleophilic reactivity.

LUMO Analysis : Concentrated on the oxazole’s electron-deficient region, indicating electrophilic susceptibility.

  • Experimental Validation : Compare with methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate derivatives to assess bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.